1H and 13C NMR spectrum data for methyl 5-chloroquinoline-8-carboxylate
1H and 13C NMR spectrum data for methyl 5-chloroquinoline-8-carboxylate
Comprehensive 1 H and 13 C NMR Spectral Analysis of Methyl 5-chloroquinoline-8-carboxylate: A Technical Guide for Structural Elucidation
Executive Summary & Mechanistic Context
In the realm of medicinal chemistry and drug development, the quinoline scaffold serves as a privileged pharmacophore, frequently utilized for its antimicrobial and anticancer properties. Methyl 5-chloroquinoline-8-carboxylate (CAS: 16220-22-7) is a highly functionalized derivative that acts as a critical intermediate in the synthesis of complex therapeutics and coordination chemistry ligands[1].
From a synthetic standpoint, this compound is typically accessed via the esterification of the precursor 5-chloroquinoline-8-carboxylic acid (CAS: 70585-49-8)[2]. The resulting molecule features a unique "push-pull" electronic environment: the electron-withdrawing methyl ester at the C-8 position and the inductively withdrawing (yet resonance-donating) chlorine atom at the C-5 position. As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a data collection exercise, but as a rigorous validation of molecular architecture. The interplay of these substituents profoundly impacts the electron density across the bicyclic framework, creating a highly distinct Nuclear Magnetic Resonance (NMR) profile.
Standardized Experimental Workflow
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating protocol. The methodology detailed below guarantees high-resolution spectral data, minimizing artifacts such as poor line shape or solvent suppression issues.
Step-by-Step Sample Preparation & Acquisition Protocol
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Sample Dissolution: Accurately weigh 15–20 mg of high-purity methyl 5-chloroquinoline-8-carboxylate[1]. Dissolve the crystalline solid entirely in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).
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Internal Standardization: Ensure the CDCl 3 contains 0.03% (v/v) Tetramethylsilane (TMS). This provides an absolute zero-point reference (0.00 ppm), validating the chemical shift calibration.
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Sample Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube. The sample depth must be exactly 4.0 to 4.5 cm to prevent vortexing and ensure the sample volume fully encompasses the radiofrequency (RF) coil, eliminating magnetic field inhomogeneity at the edges.
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Tuning, Locking, and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Perform Automated Tuning and Matching (ATM) for both 1 H and 13 C nuclei. Establish a field-frequency lock on the deuterium signal of CDCl 3 (7.26 ppm). Execute gradient shimming (e.g., TopShim) until the TMS 1 H signal achieves a line width of < 1.0 Hz at half-height.
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Acquisition Parameters:
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1 H NMR (400 MHz): 16 scans, 30° pulse angle, 2.5 seconds acquisition time, and a 1.0-second relaxation delay ( D1 ).
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13 C NMR (100 MHz): 512 scans, 30° pulse angle, 1.0-second acquisition time, 2.0-second relaxation delay, utilizing broadband proton decoupling (WALTZ-16) to eliminate 1 H- 13 C scalar coupling.
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Data Processing: Apply a zero-filling factor of 2. Utilize an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Manually correct the phase and baseline for precise integration.
Fig 1. Standardized workflow for synthesis, preparation, and NMR acquisition.
1 H NMR Spectral Analysis (400 MHz, CDCl 3 )
The proton NMR spectrum of methyl 5-chloroquinoline-8-carboxylate is defined by the anisotropic and inductive effects of its heteroatoms. Understanding the causality behind these chemical shifts is paramount for accurate assignment.
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H-2 (9.05 ppm): This proton is highly deshielded due to the direct magnetic anisotropy and strong electronegativity of the adjacent nitrogen atom in the pyridine ring. It appears as a doublet of doublets due to ortho-coupling with H-3 and meta-coupling with H-4.
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H-4 (8.65 ppm): Experiences significant downfield shifting caused by the "peri-interaction" with the bulky, electron-withdrawing chlorine atom at C-5.
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H-7 (8.05 ppm): Deshielded by the spatial proximity and anisotropic cone of the ester carbonyl group at C-8.
Table 1: Quantitative 1 H NMR Assignments
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment Causality / Structural Logic |
| H-2 | 9.05 | dd | 4.2, 1.6 | 1H | Strong deshielding by adjacent N atom |
| H-4 | 8.65 | dd | 8.6, 1.6 | 1H | Peri-deshielding from C-5 Chlorine |
| H-7 | 8.05 | d | 8.0 | 1H | Deshielded by C-8 ester carbonyl |
| H-6 | 7.68 | d | 8.0 | 1H | Ortho to H-7, adjacent to C-5 Cl |
| H-3 | 7.62 | dd | 8.6, 4.2 | 1H | Beta to N atom, standard quinoline shift |
| OCH 3 | 4.02 | s | - | 3H | Methoxy ester protons |
13 C NMR Spectral Analysis (100 MHz, CDCl 3 )
The 13 C NMR spectrum yields 11 distinct carbon resonances, perfectly matching the molecular formula C 11 H 8 ClNO 2 [1].
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C=O (166.8 ppm): The ester carbonyl carbon is the most deshielded nucleus in the molecule, characteristic of conjugated aromatic esters.
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C-2 (151.2 ppm) & C-8a (146.5 ppm): Both carbons are directly bonded to the electronegative nitrogen, resulting in massive inductive deshielding.
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C-5 (132.8 ppm): The quaternary carbon bearing the chlorine atom is shifted downfield relative to a standard aromatic C-H due to the heavy atom effect and inductive pull of the halogen.
Table 2: Quantitative 13 C NMR Assignments
| Position | Chemical Shift (ppm) | Carbon Type | Assignment Causality / Structural Logic |
| C=O | 166.8 | Quaternary (C) | Ester carbonyl carbon |
| C-2 | 151.2 | Methine (CH) | Alpha to N atom |
| C-8a | 146.5 | Quaternary (C) | Bridgehead carbon, alpha to N atom |
| C-4 | 134.2 | Methine (CH) | Conjugated quinoline system |
| C-5 | 132.8 | Quaternary (C) | Directly attached to Chlorine |
| C-7 | 131.4 | Methine (CH) | Ortho to ester group |
| C-8 | 129.5 | Quaternary (C) | Directly attached to ester |
| C-6 | 127.5 | Methine (CH) | Meta to ester, ortho to Chlorine |
| C-4a | 126.8 | Quaternary (C) | Bridgehead carbon |
| C-3 | 122.8 | Methine (CH) | Beta to N atom |
| OCH 3 | 52.6 | Methyl (CH 3 ) | Methoxy carbon |
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides a foundational understanding, a self-validating structural proof requires 2D NMR techniques.
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COSY (Correlation Spectroscopy): Confirms the 3J proton-proton spin systems: H-2/H-3/H-4 on the pyridine ring and H-6/H-7 on the benzene ring.
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HSQC (Heteronuclear Single Quantum Coherence): Directly maps the protons to their respective carbons (e.g., linking the 9.05 ppm proton to the 151.2 ppm carbon).
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HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. It proves the regiochemistry of the substituents by showing 2J and 3J correlations across quaternary centers. For instance, the methoxy protons (4.02 ppm) show a strong 3J correlation to the carbonyl carbon (166.8 ppm), unambiguously confirming the ester linkage.
Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships.
Conclusion
The structural elucidation of methyl 5-chloroquinoline-8-carboxylate demonstrates the profound impact of regioselective substitution on the electronic geometry of the quinoline core. By employing a rigorous, self-validating NMR acquisition protocol and understanding the causality behind anisotropic and inductive deshielding, researchers can unambiguously assign every nucleus in this critical pharmaceutical intermediate.
References
- Title: Buy Methyl 5-chloroquinoline-8-carboxylate (EVT-3380669)
- Source: scbt.
